Cas no 1015460-56-6 (8-bromo-5H-Pyrido[4,3-b]indole)
8-bromo-5H-Pyrido[4,3-b]indole Chemical and Physical Properties
Names and Identifiers
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- 8-bromo-5H-Pyrido[4,3-b]indole
- DA-16355
- SCHEMBL12166058
- 1015460-56-6
- MFCD18711547
- SB30119
- CS-0340992
-
- MDL: MFCD18711547
- Inchi: 1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H
- InChI Key: QQZKFCZEMHCHMK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C1C=NC=CC=1N2
Computed Properties
- Exact Mass: 245.97926g/mol
- Monoisotopic Mass: 245.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 247.09g/mol
- XLogP3: 3
- Topological Polar Surface Area: 28.7Ų
8-bromo-5H-Pyrido[4,3-b]indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0832-1g |
8-Bromo-5H-pyrido[4,3-b]indole |
1015460-56-6 | 98% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0832-5g |
8-Bromo-5H-pyrido[4,3-b]indole |
1015460-56-6 | 98% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0832-500mg |
8-Bromo-5H-pyrido[4,3-b]indole |
1015460-56-6 | 98% | 500mg |
6275.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0832-100mg |
8-Bromo-5H-pyrido[4,3-b]indole |
1015460-56-6 | 98% | 100mg |
2204.91CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0832-250mg |
8-Bromo-5H-pyrido[4,3-b]indole |
1015460-56-6 | 98% | 250mg |
3561.78CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0832-50mg |
8-Bromo-5H-pyrido[4,3-b]indole |
1015460-56-6 | 98% | 50mg |
1526.48CNY | 2021-05-08 | |
| abcr | AB537062-100 mg |
8-Bromo-5H-pyrido[4,3-b]indole; . |
1015460-56-6 | 100MG |
€500.00 | 2023-04-14 | ||
| abcr | AB537062-250 mg |
8-Bromo-5H-pyrido[4,3-b]indole; . |
1015460-56-6 | 250MG |
€772.00 | 2023-04-14 | ||
| abcr | AB537062-500 mg |
8-Bromo-5H-pyrido[4,3-b]indole; . |
1015460-56-6 | 500MG |
€1,227.20 | 2022-07-28 | ||
| eNovation Chemicals LLC | D969039-100mg |
8-Bromo-5H-pyrido[4,3-b]indole |
1015460-56-6 | 95% | 100mg |
$300 | 2024-07-28 |
8-bromo-5H-Pyrido[4,3-b]indole Suppliers
8-bromo-5H-Pyrido[4,3-b]indole Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 8-bromo-5H-Pyrido[4,3-b]indole
8-bromo-5H-Pyrido[4,3-b]indole (CAS 1015460-56-6): A Versatile Heterocyclic Compound in Modern Research
In the realm of heterocyclic chemistry, 8-bromo-5H-Pyrido[4,3-b]indole (CAS 1015460-56-6) has emerged as a compound of significant interest due to its unique structural features and broad applicability in pharmaceutical and materials science. This fused bicyclic system combines the characteristics of both indole and pyridine rings, offering a versatile scaffold for drug discovery and functional material development. Researchers are particularly drawn to its 8-bromo substitution pattern, which provides an excellent handle for further synthetic modifications via cross-coupling reactions.
The growing demand for 8-bromo-5H-Pyrido[4,3-b]indole derivatives reflects current trends in medicinal chemistry, where scientists seek novel heterocyclic building blocks for kinase inhibitors and other targeted therapies. Recent literature highlights its potential in developing compounds that modulate specific biological pathways, addressing pressing healthcare challenges. The compound's electron-rich aromatic system makes it particularly valuable for designing fluorescence probes and organic electronic materials, aligning with the increasing focus on diagnostic tools and sustainable technologies.
From a synthetic perspective, 1015460-56-6 offers multiple advantages. The bromine atom at position 8 enables efficient palladium-catalyzed couplings, while the nitrogen atoms provide coordination sites for metal complex formation. These features have made it a popular choice for constructing molecular libraries in drug discovery programs. Recent patent analyses reveal a steady increase in applications featuring this core structure, particularly in oncology and CNS drug development.
The physicochemical properties of 8-bromo-5H-Pyrido[4,3-b]indole contribute to its widespread utility. With moderate solubility in common organic solvents and good thermal stability, it serves as an ideal intermediate for various transformations. Researchers appreciate its balanced lipophilicity profile, which often translates to favorable pharmacokinetic properties in derived compounds. These characteristics answer the growing market need for drug-like scaffolds that combine synthetic accessibility with biological relevance.
Current research trends demonstrate innovative applications of CAS 1015460-56-6 beyond traditional medicinal chemistry. Materials scientists are exploring its incorporation into organic semiconductors and luminescent materials, capitalizing on its rigid, planar structure and electron-donating capabilities. The compound's ability to participate in π-stacking interactions makes it particularly valuable for designing advanced functional materials with tailored electronic properties.
Quality considerations for 8-bromo-5H-Pyrido[4,3-b]indole have become increasingly important as its applications expand. Reputable suppliers now provide comprehensive analytical data including HPLC purity, NMR characterization, and mass spectrometry confirmation. The compound's stability under various storage conditions has been thoroughly investigated, ensuring reliable performance in diverse research settings. These quality benchmarks address the pharmaceutical industry's stringent requirements for high-purity intermediates.
The synthetic accessibility of 1015460-56-6 has been significantly improved in recent years, with several efficient routes now available from commercial starting materials. Modern protocols emphasize atom economy and green chemistry principles, reflecting the growing emphasis on sustainable synthetic practices. These advancements have made the compound more accessible to researchers while maintaining excellent yield and purity profiles.
Looking forward, 8-bromo-5H-Pyrido[4,3-b]indole is poised to play an even greater role in cutting-edge research. Its compatibility with high-throughput screening platforms and combinatorial chemistry approaches positions it as a valuable tool for accelerating drug discovery. The compound's versatility continues to inspire novel applications, from bioconjugation chemistry to the development of molecular sensors, ensuring its relevance across multiple scientific disciplines.
For researchers seeking reliable information about CAS 1015460-56-6, it's crucial to consult up-to-date scientific literature and reputable suppliers. The compound's growing importance has led to increased availability from specialty chemical providers, with detailed technical specifications supporting various research applications. Proper handling and storage recommendations ensure optimal performance in experimental settings, while safety data sheets provide essential guidance for laboratory use.
The unique combination of properties in 8-bromo-5H-Pyrido[4,3-b]indole makes it stand out among heterocyclic compounds. Its balanced electronic characteristics, synthetic versatility, and biological relevance continue to attract attention from both academic and industrial researchers. As synthetic methodologies advance and new applications emerge, this compound is expected to maintain its position as a valuable research tool and pharmaceutical intermediate in the coming years.
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